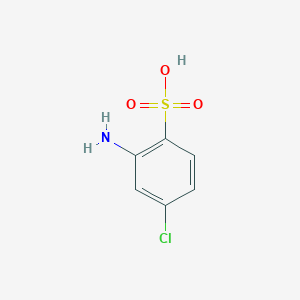
2-Amino-4-chlorobenzenesulfonic acid
Übersicht
Beschreibung
2-Amino-4-chlorobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H6ClNO3S and its molecular weight is 207.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36942. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Key Role in Drug Synthesis:
2-Amino-4-chlorobenzenesulfonic acid is a critical intermediate in the synthesis of several pharmaceuticals. It has been utilized in the development of anti-inflammatory and analgesic medications, contributing to the formulation of drugs that alleviate pain and reduce inflammation .
Case Study:
A study highlighted its application in synthesizing compounds targeting cyclooxygenase enzymes, which are crucial for pain and inflammatory responses. The compound's structure allows for modifications that enhance therapeutic efficacy while minimizing side effects.
Analytical Chemistry
Reagent in Analytical Methods:
In analytical chemistry, this compound serves as a reagent in various methods such as chromatography. It aids in the identification and quantification of other chemical substances within complex mixtures .
Data Table: Analytical Applications
| Methodology | Application | Benefits |
|---|---|---|
| Chromatography | Identification of metabolites | High specificity and sensitivity |
| Spectroscopy | Structural analysis of organic compounds | Enhanced detection capabilities |
Agrochemicals
Formulation of Herbicides and Pesticides:
The compound plays an essential role in developing agrochemicals, particularly herbicides and pesticides. Its ability to target specific plant pathways enhances crop protection against pests and diseases .
Case Study:
Research demonstrated that formulations containing this compound exhibited improved efficacy against resistant weed species, showcasing its potential for sustainable agricultural practices.
Biochemical Research
Study of Enzyme Activity:
Researchers leverage this compound to investigate enzyme activities and protein interactions, providing insights into metabolic pathways and disease mechanisms. Its use in biochemical assays facilitates understanding of cellular processes .
Data Table: Biochemical Applications
| Application | Purpose | Outcome |
|---|---|---|
| Enzyme inhibition studies | Understanding metabolic regulation | Identification of potential drug targets |
| Protein interaction assays | Elucidating signaling pathways | Insights into disease mechanisms |
Dyes and Pigments
Production of Dyes:
this compound is also used in the dye industry to produce vibrant colors for textiles and other materials. Its environmental impact is being assessed for sustainable practices .
Data Table: Dye Production
| Dye Type | Color Produced | Environmental Considerations |
|---|---|---|
| Acid dyes | Bright shades for textiles | Low toxicity |
| Reactive dyes | Long-lasting colors | Biodegradable options available |
Eigenschaften
CAS-Nummer |
3479-10-5 |
|---|---|
Molekularformel |
C6H6ClNO3S |
Molekulargewicht |
207.64 g/mol |
IUPAC-Name |
2-amino-4-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI-Schlüssel |
OMQCGHBXGJBBOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













